4-Ppbp-Maleat

Übersicht

Beschreibung

Es ist auch ein nicht-kompetitiver, selektiver Antagonist für NR1a/2B-NMDA-Rezeptoren, die in Xenopus-Oozyten exprimiert werden . Diese Verbindung hat signifikante neuroprotektive Eigenschaften gezeigt .

Herstellungsmethoden

Die Synthese von 4-Phenyl-1-(4-Phenylbutyl)piperidin-Maleat umfasst mehrere Schritte. Der primäre Syntheseweg beinhaltet die Reaktion von 4-Phenylbutylchlorid mit Piperidin zur Bildung von 4-Phenyl-1-(4-Phenylbutyl)piperidin. Dieses Zwischenprodukt wird dann mit Maleinsäure umgesetzt, um das Maleatsalz zu bilden . Industrielle Produktionsmethoden beinhalten typischerweise ähnliche Schritte, jedoch in größerem Maßstab, wobei durch optimierte Reaktionsbedingungen und Reinigungsprozesse hohe Reinheit und Ausbeute gewährleistet werden .

Wissenschaftliche Forschungsanwendungen

4-Phenyl-1-(4-phenylbutyl)piperidine maleate has a wide range of scientific research applications:

Chemistry: It is used as a ligand in various chemical reactions and studies involving sigma-1 receptors.

Biology: The compound is used to study cellular signaling pathways and receptor interactions.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery.

Wirkmechanismus

Target of Action

4-Ppbp maleate is a potent ligand and agonist for the σ1 receptor . It is also a non-competitive, selective antagonist for NR1a/2B NMDA receptors, which are expressed in Xenopus oocytes . The σ1 receptor plays a crucial role in modulating the function of various ion channels, G-protein coupled receptors, and other proteins, thereby influencing a wide range of biological processes .

Mode of Action

As a σ1 receptor agonist, 4-Ppbp maleate binds to the σ1 receptor, activating it . As an antagonist for NR1a/2B NMDA receptors, it inhibits the activity of these receptors . The interaction between 4-Ppbp maleate and its targets leads to changes in cellular signaling pathways .

Biochemical Pathways

The activation of the σ1 receptor by 4-Ppbp maleate can lead to the phosphorylation of ERK1/2 in primary neurons . This suggests that the ERK1/2 signaling pathway is involved in the action of 4-Ppbp maleate . The inhibition of NR1a/2B NMDA receptors can affect the function of the glutamatergic system, which plays a key role in synaptic plasticity .

Pharmacokinetics

The compound’s ability to act as a σ1 receptor agonist and nr1a/2b nmda receptor antagonist suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system .

Result of Action

The activation of the σ1 receptor and inhibition of NR1a/2B NMDA receptors by 4-Ppbp maleate can lead to neuroprotective effects . For example, it has been shown to decrease brain injury after transient focal ischemia in rats .

Action Environment

The action of 4-Ppbp maleate can be influenced by various environmental factors. For instance, the expression levels of the σ1 receptor and NR1a/2B NMDA receptors in different tissues can affect the compound’s efficacy . Additionally, factors such as pH and temperature can influence the stability of the compound .

Biochemische Analyse

Biochemical Properties

4-Ppbp maleate interacts with σ1 receptors and NR1a/2B NMDA receptors . It acts as a very potent agonist of σ1 receptor with a Ki value of 0.8 nM . The nature of these interactions involves binding to the receptors, leading to changes in cellular functions.

Cellular Effects

4-Ppbp maleate has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with σ1 and NR1a/2B NMDA receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Ppbp maleate involves its binding interactions with σ1 and NR1a/2B NMDA receptors . This binding can lead to changes in gene expression and can result in enzyme inhibition or activation .

Dosage Effects in Animal Models

In animal models, the effects of 4-Ppbp maleate can vary with different dosages . For example, it has been shown that 4-Ppbp maleate at a dosage of 1 μmol/kg can decrease brain injury after transient focal ischemia in rats .

Metabolic Pathways

The specific metabolic pathways that 4-Ppbp maleate is involved in are not currently known. Given its interaction with σ1 and NR1a/2B NMDA receptors, it is likely that it interacts with enzymes or cofactors associated with these receptors .

Vorbereitungsmethoden

The synthesis of 4-Phenyl-1-(4-phenylbutyl)piperidine maleate involves several steps. The primary synthetic route includes the reaction of 4-phenylbutyl chloride with piperidine to form 4-phenyl-1-(4-phenylbutyl)piperidine. This intermediate is then reacted with maleic acid to produce the maleate salt . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Analyse Chemischer Reaktionen

4-Phenyl-1-(4-Phenylbutyl)piperidin-Maleat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere nukleophile Substitution, bei der der Piperidinring modifiziert werden kann.

Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Oxidationsmittel (Kaliumpermanganat), Reduktionsmittel (Lithiumaluminiumhydrid) und Nukleophile für Substitutionsreaktionen.

Hauptprodukte: Die Hauptprodukte hängen von der Art der Reaktion ab.

Wissenschaftliche Forschungsanwendungen

4-Phenyl-1-(4-Phenylbutyl)piperidin-Maleat hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Es wird als Ligand in verschiedenen chemischen Reaktionen und Studien verwendet, die Sigma-1-Rezeptoren betreffen.

Biologie: Die Verbindung wird verwendet, um zelluläre Signalwege und Rezeptorinteraktionen zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von 4-Phenyl-1-(4-Phenylbutyl)piperidin-Maleat beinhaltet seine Wechselwirkung mit Sigma-1-Rezeptoren. Nach der Bindung an diese Rezeptoren initiiert es eine Kaskade intrazellulärer Signalereignisse. Der Sigma-1-Rezeptor transloziert nach seiner Aktivierung von der mitochondrienassoziierten endoplasmatischen Retikulummembran zur Plasmamembran. Diese Translokation aktiviert den extrazellulären signalregulierten Kinase (ERK1/2)-Signalweg, was zur Transkription von Genen führt, die mit Zelldifferenzierung und Neuroprotektion assoziiert sind . Zusätzlich wirkt es als nicht-kompetitiver Antagonist an NR1a/2B-NMDA-Rezeptoren, was weitere neuroprotektive Effekte bietet .

Vergleich Mit ähnlichen Verbindungen

4-Phenyl-1-(4-Phenylbutyl)piperidin-Maleat ist aufgrund seiner dualen Rolle als Sigma-1-Rezeptoragonist und NMDA-Rezeptorantagonist einzigartig. Ähnliche Verbindungen umfassen:

BD1047-Dihydrobromid: Ein selektiver Sigma-1-Rezeptorantagonist.

Oxotremorinmethiodid: Ein Acetylcholinrezeptoragonist mit ähnlichen zellulären Wirkungen.

N,N,N-Trimethyl-4-(2-Oxo-1-pyrrolidinyl)-2-butyn-1-ammoniumiodid: Eine weitere Verbindung mit Sigma-1-Rezeptoraktivität.

Diese Verbindungen teilen einige funktionelle Ähnlichkeiten, unterscheiden sich jedoch in ihrer Rezeptorselektivität und ihren spezifischen Anwendungen.

Eigenschaften

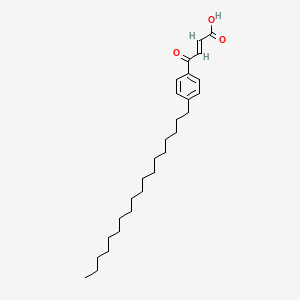

IUPAC Name |

(Z)-but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N.C4H4O4/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20;5-3(6)1-2-4(7)8/h1-6,9-10,12-13,21H,7-8,11,14-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASPNIMFGJVLES-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207572-62-1 | |

| Record name | PPBP maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 4-PPBP maleate function as a connective tissue growth factor (CTGF) mimic in the context of tendon healing?

A1: 4-PPBP maleate, along with Oxotremorine M, belongs to a class of small-molecule CTGF mimics. While the exact mechanism of action remains unclear, previous studies suggest that these mimics promote tendon healing by stimulating the proliferation and differentiation of perivascular cells expressing the CD146 marker. These cells are known to play a crucial role in tendon regeneration. []

Q2: The study found that 4-PPBP maleate did not improve intrasynovial tendon healing in vivo, despite promising in vitro results. What explanation is offered for this discrepancy?

A2: The researchers observed a significant difference in the responsiveness of tendon cells derived from different environments. While 4-PPBP maleate effectively stimulated extrasynovial tendon cells in vitro, it failed to elicit a similar response in intrasynovial tendon cells. This lack of response in intrasynovial tendon cells is suggested as the primary reason for the absence of in vivo efficacy in intrasynovial tendon healing. The study highlights the importance of considering the specific cellular environment and composition of the target tendon when developing therapeutic strategies for tendon repair. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)